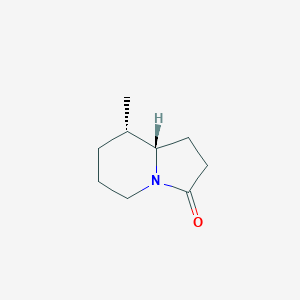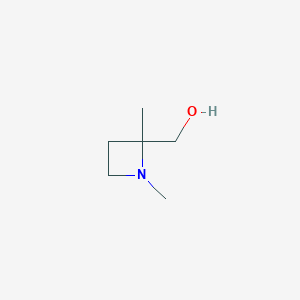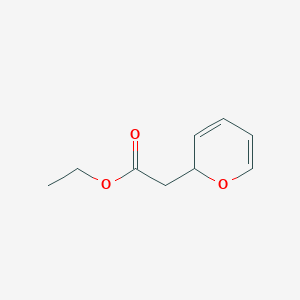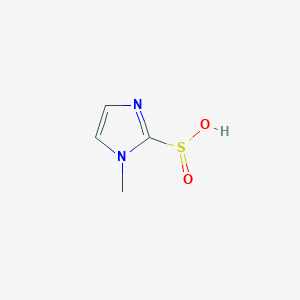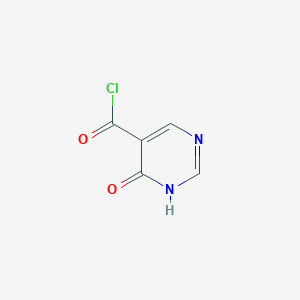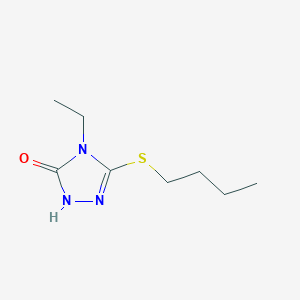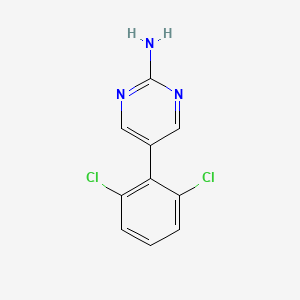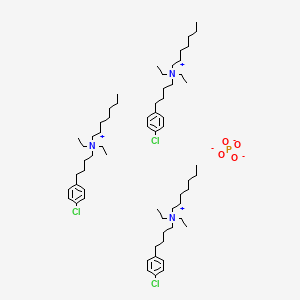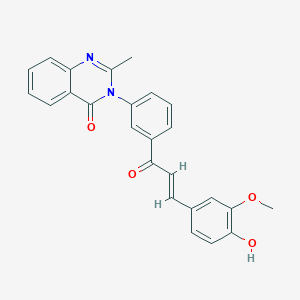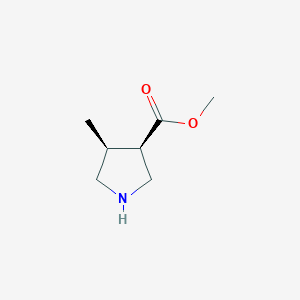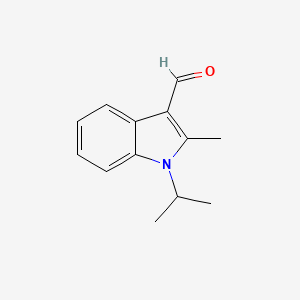
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound features a bromophenyl group and a dimethylphenyl group attached to the anthracene core, which can influence its chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 9-bromo-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene, 3-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 9-(3-substituted phenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
科学的研究の応用
9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in the development of fluorescent probes and sensors.
Material Science: Employed in the synthesis of new materials with specific optical and electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a scaffold for drug development.
作用機序
The mechanism of action of 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is primarily related to its ability to interact with light and undergo photophysical processes. The compound can absorb light and transition to an excited state, where it can emit light (fluorescence) or transfer energy to other molecules (phosphorescence). These properties are exploited in applications such as OLEDs and fluorescent probes .
類似化合物との比較
Similar Compounds
9-Phenyl-10,10-dimethyl-9,10-dihydroanthracene: Lacks the bromophenyl group, which affects its reactivity and photophysical properties.
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
9-(3-Bromophenyl)-9H-carbazole: Contains a carbazole core instead of an anthracene core, resulting in different electronic and photophysical properties.
Uniqueness
The presence of both the bromophenyl and dimethylphenyl groups in 9-(3-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene imparts unique reactivity and photophysical properties. This makes it a valuable compound for applications in organic electronics and photophysics .
特性
分子式 |
C28H23Br |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
9-(3-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-15-6-8-17-25(23)28(20-11-4-3-5-12-20,21-13-10-14-22(29)19-21)26-18-9-7-16-24(26)27/h3-19H,1-2H3 |
InChIキー |
JZEMKGPPVQLCDI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC(=CC=C5)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




